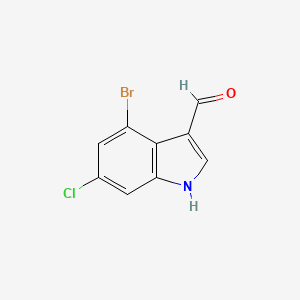

4-Bromo-6-chloro-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant in natural products and drugs due to their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde typically involves the bromination and chlorination of indole derivatives. One common method is the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide . This process yields 7-bromo-4-(bromomethyl)-2-methylindole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. While specific data for this compound is limited, analogous indole-3-carbaldehydes are oxidized using potassium permanganate (KMnO₄) in acidic or alkaline conditions to yield indole-3-carboxylic acids. For example:

This compoundKMnO4H2O,Δ4-Bromo-6-chloro-1H-indole-3-carboxylic acid

This reaction is pivotal for modifying solubility and biological activity .

Electrophilic Substitution Reactions

The electron-rich indole ring facilitates electrophilic attacks, with halogens directing regioselectivity:

Nitration

Nitration using HNO₃/H₂SO₄ introduces nitro groups. In similar compounds, nitration occurs at position 5 or 7 due to the meta-directing effects of halogens :

This compoundHNO3/H2SO45-Nitro-4-bromo-6-chloro-1H-indole-3-carbaldehyde

This product serves as an intermediate for further reductions to amino derivatives .

Halogenation

Additional halogenation (e.g., bromination) may occur at activated positions, though competing substituent effects require careful control of reaction conditions .

Condensation Reactions

The aldehyde group participates in nucleophilic additions:

Hydrazone Formation

Reaction with hydrazines forms hydrazones, which are precursors to heterocycles. For example, phenylhydrazine yields:

This compound+NH2NHPh→N’-[(4-Bromo-6-chloro-1H-indol-3-yl)methylene]phenylhydrazine

These derivatives exhibit antimicrobial activity .

Nucleophilic Aromatic Substitution

The bromine and chlorine substituents enable substitution under specific conditions. For example, bromine at position 4 may be replaced by methoxy groups via Ullmann-type coupling with Cu catalysts :

This compound+NaOMeCu, DMF4-Methoxy-6-chloro-1H-indole-3-carbaldehyde

Cyclization Reactions

The aldehyde group facilitates cyclization with bifunctional nucleophiles. For instance, reaction with cyanoacetamide forms α,β-unsaturated nitriles, which cyclize to pyridines or pyrazoles under basic conditions :

Aldehyde+NC-CH2-CONH2→3-(1H-Indol-3-yl)-2-cyanoprop-2-enamideΔPyrazole derivative

Reduction Reactions

The aldehyde group is reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄ :

AldehydeNaBH44-Bromo-6-chloro-1H-indole-3-methanol

This alcohol derivative is a key intermediate for prodrug synthesis.

Comparative Reaction Data Table

Mechanistic Insights

-

Directing Effects : Bromine (strong meta-director) and chlorine (moderate meta-director) favor electrophilic substitution at positions 5 and 7 .

-

Aldehyde Reactivity : The aldehyde’s electrophilic carbon participates in condensations, while its conjugation with the indole ring stabilizes intermediates .

This compound’s versatility underscores its utility in medicinal chemistry, particularly in developing halogen-enriched pharmacophores and functional materials. Further studies are needed to explore catalytic asymmetric reactions and green synthetic routes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound's unique structural characteristics, including the presence of bromine and chlorine substituents on the indole ring, contribute to its biological activity. Indole derivatives are known for their diverse pharmacological properties, making 4-bromo-6-chloro-1H-indole-3-carbaldehyde a candidate for drug discovery.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound and its analogs. For instance, derivatives containing halogen substitutions have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. A study reported that certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against these pathogens, indicating their potential as effective antimicrobial agents .

Anti-Cancer Properties

Research has indicated that indole derivatives can influence various signaling pathways involved in cancer progression. The compound's ability to interact with specific receptors may provide insights into its role as a potential anti-cancer agent. The halogen substituents may enhance binding affinities to targets relevant to cancer therapy.

Synthetic Organic Chemistry Applications

This compound serves as a versatile intermediate in synthetic organic chemistry. Its structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including the Vilsmeier-Haack reaction, which allows for the introduction of aldehyde functionalities onto indole scaffolds. A common synthetic route includes the condensation of indoles with appropriate reagents under controlled conditions .

Table 1: Synthesis Conditions for this compound

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Indole + Vilsmeier reagent | DMF, 60°C | 47% |

| 2 | Purification | Silica gel chromatography | - |

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound in various research contexts:

Study on Antimicrobial Activity

A comprehensive investigation into the antimicrobial properties of indole derivatives revealed that compounds with halogen substitutions, including this compound, demonstrated significant activity against MRSA and other resistant strains. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Exploration of Anti-Cancer Mechanisms

Research focusing on the anti-cancer potential of indole derivatives highlighted that compounds like this compound could modulate key signaling pathways associated with tumor growth and metastasis. The study suggested that further exploration into this compound could lead to novel therapeutic strategies in cancer treatment .

Mécanisme D'action

The mechanism of action of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of various biological processes, including enzyme activity and signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromoindole-3-carboxaldehyde: Similar structure but with a bromine atom at the 5-position instead of the 4-position.

6-Bromoindole-3-carboxaldehyde: Similar structure but with a bromine atom at the 6-position instead of the 4-position.

4-Chloroindole-3-carboxaldehyde: Similar structure but with a chlorine atom at the 4-position instead of the 6-position.

Uniqueness

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity.

Activité Biologique

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family, which is known for its diverse biological activities. Indoles are significant in medicinal chemistry due to their ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with multiple receptors and enzymes in biological systems. Indole derivatives, including this compound, have been shown to bind with high affinity to targets such as:

- Receptors : Indole derivatives can modulate receptor activity, influencing cellular signaling pathways.

- Enzymes : They may act as inhibitors or substrates for various enzymes involved in metabolic processes.

These interactions can lead to a wide range of biological effects, including antimicrobial, anticancer, and antiviral activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various indole derivatives found that compounds with halogen substitutions demonstrated enhanced activity against pathogens such as Staphylococcus aureus and Candida neoformans. The minimum inhibitory concentration (MIC) values for some analogues were as low as 0.25 µg/mL against C. neoformans, indicating potent antifungal activity .

Anticancer Activity

Indole derivatives are also recognized for their potential anticancer properties. Compounds similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain substituted indoles can induce apoptosis in cancer cells through the activation of intrinsic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives, including this compound:

-

Antimicrobial Evaluation :

- A set of analogues derived from indole carbaldehydes was tested against multiple bacterial strains. The presence of halogen atoms significantly enhanced antimicrobial potency.

- Table 1 summarizes the MIC values for selected compounds:

Compound MIC (µg/mL) Activity Type 4-Bromo-6-chloro-1H-indole-3-Cd ≤0.25 Antifungal 5-Bromoindole-3-carboxaldehyde 16 Antifungal 6-Bromoindole-3-carboxaldehyde >32 Non-active - Cytotoxicity Studies :

The synthesis of this compound typically involves bromination and chlorination reactions on indole derivatives. The compound can undergo various chemical transformations, including oxidation to carboxylic acids and reduction to alcohols, which can further influence its biological activity.

Propriétés

IUPAC Name |

4-bromo-6-chloro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-1-6(11)2-8-9(7)5(4-13)3-12-8/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKFQBZQBVTZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.